molecular formula C17H20N2O5 B557141 Boc-Trp(For)-OH CAS No. 47355-10-2

Boc-Trp(For)-OH

Cat. No. B557141
CAS RN: 47355-10-2
M. Wt: 332.4 g/mol
InChI Key: IHXHBYFWSOYYTR-ZDUSSCGKSA-N
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Description

“Boc-Trp(For)-OH” is a derivative of the amino acid tryptophan that is protected by a Boc (tert-butyloxycarbonyl) group . This protection is commonly used in peptide synthesis to prevent unwanted side reactions .


Synthesis Analysis

The synthesis of “Boc-Trp(For)-OH” involves the use of N-carbamate-protected amino acids and condensation reagents .


Molecular Structure Analysis

The molecular formula of “Boc-Trp(For)-OH” is C17H20N2O5 . It contains an indole ring, which is part of the tryptophan residue, and a formyl group attached to the indole nitrogen .


Chemical Reactions Analysis

“Boc-Trp(For)-OH” can participate in various chemical reactions. For instance, it has been used in the preparation of Trp-containing peptides by Fmoc SPPS . Additionally, it has been involved in multicomponent Petasis reactions for peptide stapling .


Physical And Chemical Properties Analysis

“Boc-Trp(For)-OH” has a molecular weight of 332.4 g/mol . Its physical and chemical properties are largely influenced by the presence of the Boc group and the formyl group. The Boc group increases the overall hydrophobicity of the molecule, while the formyl group can participate in various chemical reactions .

Scientific Research Applications

  • Peptide Synthesis and Drug Development : Sun et al. (2011) demonstrated the use of Boc-Trp(For)-OH in the chemo-enzymatic synthesis of Endomorphin-1, an effective analgesic. This approach showed efficient synthesis with minimal side-chain protection and simple purification, highlighting its potential in greening the synthesis of peptides (Sun et al., 2011).

  • Solid-Phase Peptide Synthesis (SPPS) : Wahlström and Undén (2009) reported a new protecting group for tryptophan in SPPS, where Boc-N-methyl butyric acid is used to modify the indole nucleus of Z-Trp-OBzl. This modification facilitates peptide purification and improves solubility during HPLC purification (Wahlström & Undén, 2009).

  • Biochemical Studies : Kato et al. (1997) utilized Boc-Trp in a study to investigate the oxidative modification of tryptophan residues exposed to peroxynitrite. This research is significant for understanding protein degradation and oxidative stress (Kato et al., 1997).

  • Biomaterial Development : Falcone et al. (2019) explored the use of a di-peptide hydrogel from Boc–Phe–Trp–OH, highlighting its pH-dependent gel formation, which holds promise for the development of stimuli-responsive biomaterials (Falcone et al., 2019).

  • Molecular Imprinting : Haginaka and Kagawa (2004) described the preparation of molecularly imprinted polymers for Boc-l-Trp, demonstrating their application in enantioseparation and recognition of chiral compounds (Haginaka & Kagawa, 2004).

Safety And Hazards

“Boc-Trp(For)-OH” should be handled with care. It is recommended to avoid dust formation and inhalation of the compound. In case of skin or eye contact, it is advised to wash off with plenty of water . It is also important to prevent the chemical from entering drains .

Future Directions

The use of “Boc-Trp(For)-OH” and similar compounds in peptide synthesis is a promising area of research. Recent studies have focused on developing more efficient and environmentally friendly methods for peptide synthesis . For instance, an alternative N-to-C elongation strategy utilizing catalytic peptide thioacid formation and oxidative peptide bond formation with main chain-unprotected amino acids under aerobic conditions has been reported .

properties

IUPAC Name

(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXHBYFWSOYYTR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426925
Record name Boc-Trp(For)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Trp(For)-OH

CAS RN

47355-10-2
Record name Boc-Trp(For)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-formyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
VN Azev, LG Mustaeva, EY Gorbunova… - Journal of Peptide …, 2013 - Wiley Online Library
(N In )‐Formyl protective group of tryptophan has been introduced as a base/nucleophile‐labile protective group. It has long been known that a free Nα‐amino group of the peptide can …
Number of citations: 1 onlinelibrary.wiley.com
RC Reid, G Abbenante, SM Taylor… - The Journal of Organic …, 2003 - ACS Publications
Relatively few cyclic peptides have reached the pharmaceutical marketplace during the past decade, most produced through fermentation rather than made synthetically. Generally, this …
Number of citations: 51 pubs.acs.org
CTT Wong, HY Lam, X Li - Organic & biomolecular chemistry, 2013 - pubs.rsc.org
The preparation of Kyn-containing peptides is difficult, owing to the low reactivity of Kyn in the coupling reaction. In this report, Kyn-containing peptides were efficiently obtained via on-…
Number of citations: 52 pubs.rsc.org
J Hlavacek, O Smekal, J Pospisek… - Collection of …, 1994 - cccc.uochb.cas.cz
A solid phase peptide synthesis of 17 growth hormone (GH) releasing peptide analogues Ia–IIIc for their use in a pharmacological assay on GH release is described. While the linear …
Number of citations: 1 cccc.uochb.cas.cz
J Weidmann, E Dimitrijević, JD Hoheisel… - Organic …, 2016 - ACS Publications
A protection strategy is described for the efficient synthesis of peptide o-aminoanilides using in situ neutralization protocols for Boc-SPPS. On-resin protection of Boc-protected …
Number of citations: 19 pubs.acs.org
J Sebestik, J Hlavacek, I Stibor - Chemické listy, 2001 - chemicke-listy.cz
We report on our findings concerning the microwave-assisted silica gel removal of Boc and t-Bu groups protecting?-NH 2 and COOH groups in amino acids and peptides, and also on …
Number of citations: 1 www.chemicke-listy.cz
O Keller, WE Keller, G Look, G Wersin - Organic Syntheses, 2003 - Wiley Online Library
tert‐Butoxycarbonylation of amino acids and their derivatives: N‐tert‐butoxycarbonyl‐l‐phenylalanine reactant: 223 g (1 mol) of di‐tert‐butyl dicarbonate product: N‐tert‐butoxycarbonyl‐…
Number of citations: 139 onlinelibrary.wiley.com
A FOURNIER, W DANHO… - International Journal of …, 1989 - Wiley Online Library
The BOP reagent [benzotriazol‐1‐yl‐oxy‐tris‐(dimethylamino)phosphonium hexafluorophosphate], which has been shown to be ideally suited for solid phase synthesis, has now been …
Number of citations: 49 onlinelibrary.wiley.com
Y Li, Y Yu, M Giulianotti… - Journal of combinatorial …, 2008 - ncbi.nlm.nih.gov
Native chemical ligation has facilitated the total synthesis of small-and medium-sized proteins and cyclic peptides and has thus opened the world of proteins to the tools of organic …
Number of citations: 16 www.ncbi.nlm.nih.gov
JA Bergeon, I Toth - Bioorganic & medicinal chemistry, 2007 - Elsevier
The dipeptide l-Glu-l-Trp-OH (IM862) is currently under development for the treatment of certain cancers and immuno-deficiency disorders. However, due to its highly hydrophilic …
Number of citations: 15 www.sciencedirect.com

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